molecular formula C15H16O3 B6335120 2-Phenoxy-1-phenylpropane-1,3-diol CAS No. 70110-65-5

2-Phenoxy-1-phenylpropane-1,3-diol

Cat. No.: B6335120
CAS No.: 70110-65-5
M. Wt: 244.28 g/mol
InChI Key: POAUKTKCUURWJL-UHFFFAOYSA-N
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Description

Historical Context of Research on Lignin (B12514952) Model Compounds and β-O-4 Linkages

Lignin, the second most abundant terrestrial biopolymer after cellulose, represents a significant and renewable source of aromatic chemicals. rsc.orgnih.gov For over a century, it has been a major byproduct of the pulp and paper industry. rsc.org However, the inherent complexity and recalcitrant nature of the lignin polymer have historically presented substantial challenges to its valorization. researchgate.netrug.nl Lignin's structure is an intricate, amorphous network of phenylpropane units linked by various carbon-carbon and ether bonds. researchgate.netresearchgate.net

The most prevalent of these connections is the β-O-4 (beta-aryl ether) linkage, which can constitute approximately 50% of all linkages in the polymer. researchgate.netnih.gov The effective cleavage of this specific bond is widely recognized as a critical strategy for the depolymerization of lignin into valuable low-molecular-weight aromatic compounds. nih.govresearchgate.net Early research, particularly studies involving acidolysis, was fundamental in determining lignin's structure but also revealed that such conditions often led to low yields of desired chemicals due to recondensation of the fragments. nih.gov

Given the difficulties in studying the complex and variable structure of native lignin, which is often chemically altered during extraction processes, researchers turned to the use of model compounds. rsc.orgrug.nl These simpler molecules contain specific linkages and functional groups found in the lignin polymer, allowing for detailed investigations into reaction mechanisms and the development of new catalytic strategies under controlled conditions. rsc.orgrug.nl The study of these model compounds has been instrumental in advancing the fundamental understanding of lignin chemistry and continues to be a cornerstone of research aimed at unlocking the potential of lignocellulosic biomass as a sustainable chemical feedstock. rug.nl

Significance of 2-Phenoxy-1-phenylpropane-1,3-diol as a Representative Lignin Substructure in Chemical Studies

Among the various model compounds synthesized to study lignin, this compound holds particular importance. This compound serves as a non-phenolic dimeric model that accurately represents an internal β-O-4 linkage within the lignin structure. acs.org Its structure allows researchers to specifically target the chemistry of the C(β)-O-4 ether bond without the complexities introduced by other linkage types or free phenolic hydroxyl groups, which can alter reactivity.

The use of this compound and similar models is crucial for developing and optimizing new methodologies for lignin depolymerization. For instance, studies have employed this compound to investigate the mechanisms of acidolysis, a key process in breaking down lignin. acs.org By using this model, researchers can gain detailed mechanistic insights into the scission of the β-O-4 moiety. acs.org Furthermore, it has been utilized in the development of catalytic systems, such as those involving single-atom catalysts or polymer-supported complexes, for the oxidative cleavage of the β-O-4 bond. rsc.orgrsc.org These studies are essential for designing more efficient and selective processes for converting raw lignin into valuable platform chemicals.

The table below summarizes the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.28 g/mol
CAS Number 70110-65-5
Canonical SMILES C1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2)O
InChIKey POAUKTKCUURWJL-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Scope and Research Objectives for Chemical Compound this compound

Research involving this compound is primarily focused on elucidating the fundamental chemistry of the β-O-4 linkage and developing technologies for lignin valorization. The main objectives can be summarized as follows:

Mechanistic Investigations: A core objective is to gain a deep understanding of the reaction mechanisms involved in the cleavage of the β-O-4 ether bond. This includes studying the pathways of acidolysis, base-catalyzed cleavage, and oxidative cleavage. acs.orgrsc.org For example, research has explored how Brønsted acidity is essential for breaking β-O-4 bonds. researchgate.net

Catalyst Development: The compound is used as a standard substrate to test the efficacy of new catalytic systems. This includes homogeneous and heterogeneous catalysts, single-atom catalysts, and polymer-supported catalysts designed for the selective depolymerization of lignin under milder conditions. rsc.orgrsc.org The goal is to develop robust and recyclable catalysts that can efficiently break down the polymer into specific aromatic monomers. rsc.org

Optimization of Reaction Conditions: Studies utilize this model compound to optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize the yield and selectivity of desired products while minimizing unwanted side reactions like condensation. rsc.org

Understanding Structure-Reactivity Relationships: By modifying the structure of this compound (e.g., by adding methoxy (B1213986) groups to the aromatic rings), researchers can investigate how different structural features found in native lignins (like those from softwood vs. hardwood) affect the reactivity of the β-O-4 linkage. rsc.org

The table below presents findings from a representative study on the catalytic cleavage of β-O-4 lignin model compounds, demonstrating the type of data generated in this research area.

SubstrateCatalystConversion (%)Selectivity (%) for Oxidative Cleavage Products
2-phenoxy-1-phenylethanone poly-Ni-[Salen-Vim][OAc]₂9988
β-O-4 model with methoxy group poly-Ni-[Salen-Vim][OAc]₂Effective ConversionGood

This table is illustrative of catalytic performance data. Conditions: 0.25 mmol substrate, 50 mg catalyst, 0.5 MPa O₂, 3 mL MeOH, 110 °C, 12 h. Data adapted from a study on oxidative cleavage. rsc.org

Properties

IUPAC Name

2-phenoxy-1-phenylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-11-14(18-13-9-5-2-6-10-13)15(17)12-7-3-1-4-8-12/h1-10,14-17H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAUKTKCUURWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenoxy 1 Phenylpropane 1,3 Diol and Its Derivatives

General Synthetic Approaches to 1,3-Diols

The synthesis of 1,3-diols is a fundamental transformation in organic chemistry, with numerous methods developed to access this important structural motif. rsc.orgthieme-connect.com These diols are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. nih.govacs.org

One of the most common and versatile approaches to 1,3-diols is through the reduction of β-hydroxy ketones or 1,3-diketones. thieme-connect.comacs.org These reactions can be achieved using a variety of reducing agents and can often be controlled to produce specific stereoisomers. researchgate.net For instance, the Narasaka-Prasad reduction, which employs a chelating agent like diethyl methoxyborane with sodium borohydride, is known to produce syn-1,3-diols with high diastereoselectivity. nih.govnih.gov Conversely, the Evans-Saksena reduction, utilizing tetramethylammonium (B1211777) triacetoxyborohydride, typically yields anti-1,3-diols. nih.gov

Aldol (B89426) reactions are another cornerstone in the synthesis of 1,3-diols. nih.govorganic-chemistry.org The reaction of an enolate with an aldehyde or ketone generates a β-hydroxy carbonyl compound, which can then be reduced to the corresponding 1,3-diol. byjus.com The development of asymmetric aldol reactions, often employing chiral catalysts or auxiliaries, has enabled the synthesis of enantiomerically enriched 1,3-diols. nih.govacs.org

Other notable methods for 1,3-diol synthesis include:

The Prins Reaction: An electrophilic addition of an aldehyde or ketone to an alkene or alkyne, which can lead to the formation of 1,3-diols or their derivatives. thieme-connect.com

Reductive cleavage of 1,3-dioxanes: Cyclic acetals can be reductively opened to afford 1,3-diols. lookchem.com

C-H functionalization: Direct functionalization of C-H bonds, for example in benzyl (B1604629) silyl (B83357) ethers, can be used to introduce hydroxyl groups in a 1,3-relationship. organic-chemistry.org

Catalytic asymmetric dihydroxylation and subsequent transformations: While this method primarily yields 1,2-diols, subsequent reactions can be employed to extend the carbon chain and introduce a second hydroxyl group at the 3-position.

Reduction-Based Syntheses of 2-Phenoxy-1-phenylpropane-1,3-diol Precursors

The synthesis of this compound often relies on the reduction of suitable precursors that already contain the key carbon skeleton and the phenoxy and phenyl groups. These methods are advantageous as they build upon readily available starting materials.

Reduction of β-Keto Esters to 1,3-Diols

A prominent strategy involves the reduction of β-keto esters. For the synthesis of this compound, a relevant precursor would be an ester of 2-phenoxy-3-oxo-3-phenylpropanoic acid. The reduction of such a β-keto ester can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), which effectively reduces both the ketone and the ester functionalities to the corresponding alcohols, directly yielding the desired 1,3-diol. adichemistry.com

The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions. For example, diastereoselective reduction methods developed for β-hydroxy ketones can be applied if the β-keto ester is first selectively reduced at the keto group. nih.gov

Table 1: Reduction of β-Keto Esters
PrecursorReducing AgentProductKey Features
Ethyl 2-phenoxy-3-oxo-3-phenylpropanoateLiAlH₄This compoundDirect reduction of both carbonyl groups.
δ-Hydroxy-β-keto estersNaBH₄, Et₂BOMesyn-1,3-diolsNarasaka-Prasad reduction for high syn-selectivity. nih.gov
δ-Hydroxy-β-keto estersMe₄NHB(OAc)₃anti-1,3-diolsEvans-Saksena reduction for high anti-selectivity. nih.gov

Hydrogenation of 2-Nitro-2-phenyl-1,3-propanediol Intermediates

An alternative route involves the use of nitro-containing intermediates. Specifically, 2-nitro-2-phenyl-1,3-propanediol can serve as a precursor. google.com This nitrodiol can be prepared through the reaction of nitromethylbenzene with formaldehyde. google.com The subsequent step is the hydrogenation of the nitro group to an amine, which can then be converted to the desired phenoxy group through various methods, such as a Sandmeyer-type reaction followed by reaction with a phenoxide. However, a more direct approach would involve the reduction of a precursor where the phenoxy group is already in place, such as 2-nitro-2-phenoxy-1-phenyl-1,3-propanediol.

The hydrogenation of the nitro group is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is often efficient and can be performed on a large scale. google.com

Reductive Cleavage Strategies Utilizing Specific Reducing Agents (e.g., LiAlH₄)

Reductive cleavage of certain cyclic precursors can also lead to 1,3-diols. For instance, the reduction of a suitably substituted 1,3-dioxane (B1201747) can yield a 1,3-diol. lookchem.com In the context of this compound, a precursor such as a 5-phenoxy-5-phenyl-1,3-dioxane could be subjected to reductive cleavage.

Lithium aluminum hydride (LiAlH₄), often in combination with a Lewis acid like aluminum chloride (AlCl₃), is a powerful reagent for the reductive cleavage of acetals and ketals. lookchem.comresearchgate.net The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by a hydride. lookchem.com The regioselectivity of the cleavage can be influenced by the substituents on the dioxane ring.

Another relevant application of LiAlH₄ is the reduction of diesters, such as diethyl phenylmalonate, to the corresponding diol, 2-phenylpropane-1,3-diol. prepchem.com While this provides the core propanediol (B1597323) structure, subsequent selective introduction of the phenoxy group at the C2 position would be required.

Stereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The development of stereoselective synthetic methods is crucial for accessing individual isomers, which is often a requirement for pharmaceutical applications. acs.org

General strategies for the stereoselective synthesis of 1,3-diols often involve either catalyst-controlled or substrate-controlled asymmetric reactions. nih.gov

Enzymatic Approaches for Chiral Diol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, including 1,3-diols. rsc.org Enzymes can exhibit high levels of stereoselectivity, often operating under mild reaction conditions. nih.gov

One common enzymatic approach is the kinetic resolution of a racemic mixture of a diol or a diol precursor. nih.govacs.org For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, the enantioselective reduction of a prochiral ketone can be achieved using oxidoreductases. researchgate.net For the synthesis of a specific stereoisomer of this compound, a precursor like 2-phenoxy-1-phenyl-1,3-dione could be subjected to a two-step enzymatic reduction. The first reduction would create a chiral β-hydroxy ketone, and the second reduction would generate the desired diol with a specific stereochemistry. The combination of different enzymes, such as lyases and alcohol dehydrogenases, can provide access to all possible stereoisomers of a diol. researchgate.net

Table 2: Enzymatic Approaches to Chiral 1,3-Diols
Enzymatic StrategyEnzyme TypeSubstrateProductKey Advantage
Kinetic ResolutionLipaseRacemic 1,3-diolEnantiomerically enriched diol and acylated diolSeparation of enantiomers. nih.gov
Asymmetric ReductionOxidoreductaseProchiral 1,3-diketoneChiral 1,3-diolDirect synthesis of a specific stereoisomer. researchgate.net
Chemoenzymatic One-Pot SynthesisAldolase/OxidoreductaseAldehyde and KetoneChiral 1,3-diolEfficient multi-step synthesis in a single vessel. nih.govresearchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often complemented by traditional chemical reactions to build complex molecules. While a dedicated chemoenzymatic route for this compound is not extensively documented in readily available literature, pathways developed for analogous phenylpropanediols establish a clear precedent.

A plausible and efficient strategy involves a two-step enzymatic process starting from simple precursors like benzaldehyde (B42025) and acetaldehyde. This approach, demonstrated for the synthesis of 1-phenylpropane-1,2-diol (B147034) stereoisomers, typically employs a lyase followed by an alcohol dehydrogenase.

Step 1: Carboligation: A lyase, such as benzoylformate decarboxylase (BFD), catalyzes the stereoselective joining of an aldehyde (e.g., benzaldehyde) and an acetaldehyde-derived unit to form an α-hydroxy ketone intermediate, (R)- or (S)-2-hydroxy-1-phenylpropan-1-one.

Step 2: Stereoselective Reduction: The resulting keto group is then reduced to a hydroxyl group using a stereoselective alcohol dehydrogenase (ADH). The choice of ADH, for instance from Lactobacillus brevis (ADHLb) or Thermoanaerobacter sp. (ADHT), dictates the final stereochemistry of the diol product.

To drive the reduction step, a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) to recycle NADH, is often incorporated, making the process efficient and scalable. This enzymatic core synthesis produces a chiral diol backbone that could subsequently be phenoxylated at the C2 position via chemical methods, such as a Williamson ether synthesis, to yield the target compound, this compound.

Preparation of Deuterated Analogs for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and serving as internal standards in quantitative mass spectrometry. The synthesis of deuterated analogs of this compound has been developed specifically for use as mechanistic probes.

A direct method for introducing deuterium (B1214612) involves the reduction of a suitable precursor with a deuterated reducing agent. For example, 3-d2-2-phenoxy-1-phenylpropane-1,3-diol can be prepared from an ester precursor, ethyl 3-hydroxy-2-phenoxy-3-phenylpropanoate. The reduction of the ester functional group is achieved using a powerful deuterated reagent, lithium aluminum deuteride (B1239839) (LiAlD₄), which selectively introduces deuterium atoms at the C3 position of the propane (B168953) chain.

This specific labeling allows researchers to track the fate of these atoms through subsequent reactions, providing insight into bond cleavage and formation pathways.

Table 1: Synthesis of Deuterated this compound

Precursor Reagent Product Purpose

Derivatization and Functionalization Strategies for this compound

The hydroxyl groups and aromatic rings of this compound offer multiple sites for derivatization. These modifications are crucial for tuning the molecule's physical properties and for creating new molecular probes for research.

Esterification Reactions

The primary and secondary hydroxyl groups of the diol are readily susceptible to esterification. This reaction is typically performed by treating the diol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or base catalyst. Depending on the stoichiometry of the reagents, this can lead to the formation of a monoester at either the primary (C3) or secondary (C1) hydroxyl group, or a diester where both hydroxyls are functionalized. google.com

Esterification is a versatile strategy for modifying the lipophilicity and steric bulk of the molecule. For instance, reacting the diol with a fatty acid can produce amphiphilic derivatives. google.com

Table 2: General Esterification of this compound

Reactant 1 Reactant 2 Potential Product(s)
This compound R-COOH (Carboxylic Acid) Mono- and Di-esters

Formation of Cyclic Derivatives

The 1,3-diol arrangement in this compound is ideal for the formation of six-membered cyclic derivatives. A common and important reaction is the acid-catalyzed condensation with an aldehyde or a ketone to form a cyclic acetal (B89532) or ketal, respectively. quimicaorganica.orgchegg.com These cyclic structures are known as 1,3-dioxanes. organic-chemistry.org

The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. ucalgary.ca To drive the reaction to completion, water is typically removed from the reaction mixture using a Dean-Stark apparatus or a chemical drying agent. organic-chemistry.org This strategy can be used to protect the diol functionality during other synthetic transformations or to create rigid, well-defined structures for conformational analysis.

Table 3: Formation of Cyclic Acetal/Ketal Derivatives

Diol Reactant Carbonyl Reactant Catalyst Product Type
This compound Aldehyde (R-CHO) Acid (e.g., TsOH) Cyclic Acetal (1,3-Dioxane)

Introduction of Substituents on Aromatic Rings for Research Purposes

The two aromatic rings—the phenyl group at C1 and the phenoxy group at C2—can be functionalized through electrophilic aromatic substitution to introduce new groups for research purposes, such as fluorescent tags, reactive handles, or groups that modify electronic properties. The position of the new substituent is dictated by the directing effects of the groups already present on the rings.

Phenyl Ring: The C1-phenyl ring is substituted with an alkyl group (the propane backbone). Alkyl groups are activating and ortho-, para-directing. Therefore, electrophiles will preferentially add to the ortho (2' and 6') and para (4') positions of this ring.

Phenoxy Ring: The C2-phenoxy ring is substituted with an ether oxygen. The alkoxy group is strongly activating and also ortho-, para-directing due to the resonance donation of its lone pairs into the ring. Electrophilic substitution will thus be directed to the ortho (2'' and 6'') and para (4'') positions of the phenoxy ring.

Given that the alkoxy group is generally a stronger activator than an alkyl group, electrophilic substitution would be expected to occur most readily on the phenoxy ring. This allows for selective modification of the molecule, enabling the synthesis of derivatives with tailored properties for specific research applications.

Table 4: Directing Effects for Electrophilic Aromatic Substitution

Aromatic Ring Existing Substituent Activating/Deactivating Directing Effect
Phenyl Group (at C1) Propane backbone (Alkyl) Activating Ortho, Para

Chemical Reactivity and Mechanistic Studies of 2 Phenoxy 1 Phenylpropane 1,3 Diol

β-O-4 Linkage Cleavage Mechanisms in Lignin (B12514952) Depolymerization Research

The β-O-4 linkage in lignin, represented by the structure of 2-Phenoxy-1-phenylpropane-1,3-diol, is a primary target for depolymerization strategies. The ether bond, while relatively stable, can be cleaved under various conditions, including acidolysis and pyrolysis. Research into these mechanisms using model compounds provides fundamental insights into the complex degradation of native lignin.

Acid-Catalyzed Depolymerization Pathways

Acid-catalyzed cleavage, or acidolysis, is a widely studied method for breaking the β-O-4 bond. This process typically involves the use of Brønsted or Lewis acids to facilitate the reaction, often in a solvent system that can influence the reaction pathway and stabilize intermediates.

The hydroxyl groups present in the this compound structure play a significant role in its reactivity. As mentioned, the α-hydroxyl group is the primary site for protonation, initiating the entire cleavage sequence. The γ-hydroxyl group can also influence the reaction, potentially through intramolecular interactions or by affecting the stability of intermediates.

While this compound itself is a non-phenolic model, studies on similar phenolic compounds (containing a hydroxyl group on one of the aromatic rings) have demonstrated that the presence of a phenolic hydroxyl group dramatically accelerates the rate of β-O-4 bond cleavage under acidic conditions. This rate enhancement, which can be up to two orders of magnitude, is attributed to the electronic effects of the phenolic group and its potential to participate in the reaction mechanism, for instance, through the formation of a quinone methide intermediate. The aliphatic hydroxyl groups at the α- and γ-positions are also crucial, as their derivatization or modification can alter the reaction pathways and product distributions.

The choice of acid catalyst is critical in directing the depolymerization process. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., metal chlorides) can catalyze the reaction, but they may favor different pathways. Brønsted acids directly protonate the hydroxyl group, facilitating carbocation formation. Some Lewis acids may coordinate with the hydroxyl groups, increasing their leaving group potential, or assist in polarizing the C-O bond.

Pyrolysis Mechanisms and Unimolecular Decomposition

Pyrolysis offers a catalyst-free, thermal route to cleave the β-O-4 linkage. This process involves heating the compound in an inert atmosphere, leading to its unimolecular decomposition into smaller volatile fragments. Studies on β-O-4 model compounds have shown that the pyrolysis mechanism is complex, involving competing pathways.

The primary competing mechanisms are homolytic bond cleavage (radical pathway) and concerted pericyclic reactions. Homolytic cleavage involves the breaking of the Cβ-O bond to form a phenoxy radical and a corresponding alkyl radical. This pathway is generally more dominant at higher temperatures. The relative stability of the resulting radicals plays a key role in determining the preferred fragmentation pattern. The presence of phenolic hydroxyl groups can also act as radical sensitizers, accelerating the decomposition.

At lower pyrolysis temperatures, concerted mechanisms are often favored over homolytic bond scission. For β-O-4 model compounds possessing an α-hydroxyl group, like this compound, a six-membered cyclic transition state can be formed, leading to a retro-ene fragmentation. This pericyclic reaction is a key concerted pathway that results in the formation of phenol and a corresponding enol or aldehyde, avoiding the formation of radical intermediates.

Computational studies and experimental product analysis for compounds structurally similar to this compound, such as 2-phenoxyphenyl-1,3-propanediol, strongly suggest that concerted retro-ene fragmentation is a significant initial reaction step. The activation energy for this pathway is often lower than that for homolytic C-O bond cleavage, making it the preferred route under milder pyrolysis conditions. The final product distribution depends on the subsequent reactions of the initial pyrolysis products.

Table 1: Comparison of Proposed Pyrolysis Mechanisms for β-O-4 Model Compounds

Mechanism Type Key Features Predominant Conditions Primary Products Reference
Homolytic Cleavage Formation of radical intermediates via Cβ-O bond scission. Higher temperatures (>1000 °C) Phenoxy and alkyl radicals, leading to a complex mixture of secondary products.
Concerted (Retro-ene) Six-membered cyclic transition state involving the α-hydroxyl group. Lower temperatures (<1000 °C) Phenol and an enol/aldehyde.
Homolytic Cleavage Pathways (e.g., Cβ–O bond)

Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a key pathway in the degradation of this compound and related lignin model compounds. The Cβ–O ether bond is a primary target for this type of cleavage.

Studies have shown that the presence of certain functional groups can facilitate the homolysis of the Cβ–O bond. For instance, density functional theory (DFT) calculations have indicated that oxidized substituents, such as a carbonyl group (=O) at the Cα position, and the presence of a γ-carbinol group (–CH2OH) can promote the cleavage of this bond. researchgate.net The breaking of the Cβ–O bond is often considered the main pathway for the cleavage of lignin macromolecules. researchgate.net

Thermally induced homolytic cleavage of ether linkages in lignin can generate phenoxy and carbon-based radicals. In the presence of a radical scavenger like molecular oxygen, these radicals can react to form phenolic monomeric products, preventing undesirable repolymerization reactions. rsc.org

Oxidative Depolymerization Pathways

Oxidative depolymerization presents a promising route for the conversion of lignin and its model compounds into valuable chemicals under milder conditions compared to thermochemical methods.

Selective cleavage of the Cα–Cβ bond in β-O-4 model compounds is a significant pathway for lignin depolymerization, leading to the formation of valuable aromatic compounds. rsc.org This approach is challenging due to the high bond-dissociation energy of the Cα–Cβ bond. rsc.org

Several catalytic systems have been developed to achieve this selective cleavage. For example, a Baeyer-Villiger oxidation of a ketone intermediate, formed by the selective oxidation of the benzylic hydroxyl group, can successfully cleave the Cα–Cβ linkage. researchgate.net Photocatalytic systems have also shown high efficiency. An S-scheme CeO2/g-C3N4 heterojunction photocatalyst has been reported to achieve nearly quantitative conversion of a similar β-O-4 model compound, 2-phenoxy-1-phenylethanol, with high selectivity for Cα–Cβ bond cleavage under visible light and ambient conditions. rsc.org Mechanistic studies suggest that photogenerated holes and superoxide radicals are pivotal in this process. rsc.org

Various catalytic systems have been investigated for the oxidative depolymerization of lignin model compounds. Single-atom catalysts, for instance, have demonstrated high catalytic efficiency due to the 100% utilization of active metal centers. rsc.org A single-atom Co catalyst has been successfully used for the oxidative cleavage of β-O-4 bonds in lignin model compounds at low oxygen pressure, achieving high conversion and selectivity. rsc.org

Ionic liquids have also been explored as modifiers in catalytic systems to enhance selectivity. In electrocatalysis, the addition of an ionic liquid can control the selectivity of the transformation of organic compounds. nih.gov While not specifically detailed for this compound with phosphomolybdic acid, ionic liquid-based molybdenum complexes have been used as effective catalysts for oxidation reactions like epoxidation. mdpi.com The concept of using ionic liquids to modify catalyst selectivity holds potential for the targeted oxidative depolymerization of lignin model compounds.

Other Reaction Pathways and Transformations

Beyond direct bond cleavage for depolymerization, other reaction pathways involving the functional groups of this compound are also significant.

Oxidation Reactions of Diol Functionalities

The diol functionalities in this compound can undergo oxidation reactions. The oxidation of diols can lead to a variety of products, including α-hydroxy ketones, aldehydes, or carboxylic acids, depending on the reaction conditions and the catalyst used. nih.govnih.gov

For instance, the oxidation of vicinal diols to α-hydroxy ketones can be achieved using H2O2 with a manganese-based catalyst. nih.gov Flavoprotein alcohol oxidases can catalyze the double and triple oxidation of diols using molecular oxygen, leading to hydroxy acids or lactones. nih.gov The oxidation of the benzylic alcohol in a diol-type lignin model compound has been observed to occur selectively, leaving the primary alcohol untouched under certain electrocatalytic conditions. nih.gov

Below is a table summarizing the conversion and yield of catalytic oxidation of different lignin β-O-4 model compounds, demonstrating the applicability of these methods to diol-protected lignin. epfl.ch

Model CompoundConversion (%)Yield (%)
2a'8281
2a''9895
2b9081
2c9285

Table 1: Catalytic oxidation of different lignin β-O-4 model compounds. epfl.ch

Reductive Cleavage of Aryl C-O Bonds

Reductive cleavage of the aryl C-O bond (the β-O-4 linkage) is another important transformation pathway. This reaction breaks the ether bond to produce arenes and phenols. A redox-neutral strategy involving a ruthenium catalyst has been developed for this purpose. nih.gov The reaction proceeds through a tandem dehydrogenation of the α-carbinol to form a ketone, which then provides the reducing equivalents needed to cleave the β-aryl ether C-O bond. nih.gov

The use of reducing agents like lithium aluminum hydride (LiAlH4) combined with potassium tert-butoxide (KOtBu) has also been shown to achieve the reductive cleavage of aryl C-O bonds in various phenolic compounds and aryl ethers, yielding arenes. researchgate.net This method has been applied to the synthesis of this compound. researchgate.net

The following table presents data from a ligand screening for the C-O bond cleavage of 2-phenoxy-1-phenylethanol, a related model compound, highlighting the influence of the ligand on the reaction outcome. nih.gov

EntryLigandConversion (%)PhCOMe Yield (%)PhOH Yield (%)
1none4556
2PPh339<15
3P(OPh)32512
4dppe8888<1
5dppp9999<1
6dppb9999<1
7dppf9999<1
8Ph-xantphos99198

Table 2: Ligand screening for C-O bond cleavage of 2-phenoxy-1-phenylethanol. nih.gov

Intermolecular Hydrogen (Hydride) Transfer in the Synthesis of this compound

The formation of this compound can be achieved through the reduction of ethyl 3-hydroxy-2-phenoxy-3-phenylpropanoate. This reaction serves as a prime example of an intermolecular hydrogen transfer, specifically a hydride transfer, from a reducing agent to the carbonyl carbon of the ester group. A common and potent reagent used for this transformation is lithium aluminum hydride (LiAlH₄).

Detailed research findings from a study on the synthesis of β-O-4 lignin model compounds provide specific experimental data for this reduction. In this work, this compound was synthesized from ethyl 3-hydroxy-2-phenoxy-3-phenylpropanoate using LiAlH₄ in tetrahydrofuran (THF) at 0 °C. The reaction proceeded with a high yield, demonstrating an efficient intermolecular hydride transfer process.

Furthermore, the same study reported the synthesis of a deuterated version of the target compound, 3-d₂-2-phenoxy-1-phenylpropane-1,3-diol, using lithium aluminum deuteride (B1239839) (LiAlD₄). This isotopic labeling study further confirms the mechanism of intermolecular transfer of a deuterium (B1214612) anion (deuteride) from the reducing agent to the substrate.

The table below summarizes the key findings from these synthetic studies.

PrecursorReducing AgentProductYield (%)
Ethyl 3-hydroxy-2-phenoxy-3-phenylpropanoateLithium aluminum hydride (LiAlH₄)This compound90
Ethyl 3-hydroxy-2-phenoxy-3-phenylpropanoateLithium aluminum deuteride (LiAlD₄)3-d₂-2-phenoxy-1-phenylpropane-1,3-diol77

Advanced Spectroscopic and Analytical Characterization for 2 Phenoxy 1 Phenylpropane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationweebly.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com For a molecule like 2-Phenoxy-1-phenylpropane-1,3-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous characterization. weebly.comrsc.org

1H and 13C NMR Analysisrsc.org

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

For this compound, specific chemical shift regions are expected for its distinct structural motifs. The protons of the two aromatic rings (phenyl and phenoxy groups) typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 6.5 and 7.5 ppm. The protons of the diol and the propane (B168953) backbone (methine and methylene (B1212753) groups) are expected to appear in the more upfield region, approximately between δ 3.5 and 5.0 ppm. The hydroxyl (-OH) protons can appear over a broad range and may be identified by their disappearance upon adding a few drops of D₂O to the NMR sample. rsc.org

The ¹³C NMR spectrum complements this information, with the aromatic carbons appearing between δ 110 and 160 ppm and the aliphatic carbons of the propane-1,3-diol backbone resonating at higher field, typically between δ 60 and 90 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Data derived from spectral analysis and typical chemical shift ranges)

Atom Position (Structure) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-C₁ (CH-OH)~4.9 - 5.1~75 - 77
Propane-C₂ (CH-O-Ph)~4.3 - 4.5~83 - 85
Propane-C₃ (CH₂-OH)~3.7 - 3.9~63 - 65
Phenyl Ring Protons~7.2 - 7.4-
Phenyl Ring Carbons-~126 - 138
Phenoxy Ring Protons~6.8 - 7.3-
Phenoxy Ring Carbons-~115 - 158
Hydroxyl Protons (OH)Broad, variable-

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)weebly.comjeol.com

To resolve structural ambiguities and confirm atomic connectivity, two-dimensional (2D) NMR techniques are employed. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the proton signal for the C₁ methine to its corresponding carbon signal, the C₂ methine proton to its carbon, and the C₃ methylene protons to their carbon. This allows for the definitive assignment of the protonated carbons in the propane backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is crucial for determining the molecule's three-dimensional conformation. For example, NOESY can reveal spatial proximities between protons on the phenyl ring and protons on the propane backbone, helping to define the molecule's preferred rotational state. An advanced variant, HSQC-NOESY, can be particularly useful as it avoids the strong diagonal peaks present in standard NOESY spectra, allowing for the clear observation of weak but structurally significant NOE correlations. jeol.com

Mass Spectrometry (MS) Techniquesrsc.org

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS and GC-MS for Reaction Product Identificationnih.govoiv.int

In research, this compound is often a product of chemical synthesis or a degradation product in studies of larger molecules like lignin (B12514952). Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying it within complex reaction mixtures.

GC-MS: This technique is suitable for volatile and thermally stable compounds. For diols, a derivatization step (e.g., silylation) is often performed to increase volatility before injection into the gas chromatograph. The compound is separated from the mixture based on its retention time and then fragmented and detected by the mass spectrometer. oiv.int The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification. oiv.int

LC-MS: This method is ideal for less volatile or thermally sensitive molecules and does not typically require derivatization. The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS can readily identify the compound by its molecular ion peak in the resulting mass spectrum. nih.govambeed.com

High-Resolution Mass Spectrometry (HRMS)rsc.org

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₁₅H₁₆O₃.

The theoretical exact mass is 244.10994 Da. nih.gov An HRMS analysis would aim to detect an ion (e.g., the protonated molecule [M+H]⁺ at m/z 245.11722 or the sodium adduct [M+Na]⁺ at m/z 267.09919) and measure its mass with high precision. rsc.org If the experimentally measured mass matches the calculated theoretical mass to within a few parts per million (ppm), it provides strong evidence for the assigned elemental formula, C₁₅H₁₆O₃, and corroborates the compound's identity. rsc.org

Chromatographic Separations and Purity Assessment in Research Contextsbenchchem.comoiv.int

Chromatography is the primary method for the purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique. A typical method involves a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase is a polar solvent mixture, often a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. As the mobile phase composition changes, compounds elute from the column based on their relative polarity. The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A purity level greater than 95% is often required for subsequent research applications. For separating complex mixtures of related isomers, specialized columns like polystyrene-divinylbenzene may also be employed. nih.gov

Gas chromatography (GC), as mentioned earlier, can also be used for purity analysis, particularly after a derivatization step to enhance the compound's volatility. oiv.int

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential for separating and quantifying this compound from reaction mixtures or for purity assessment. These techniques are pivotal in studies involving the synthesis or degradation of this compound, such as in lignin conversion research where it serves as a model compound. nih.govacs.org

In photocatalytic cleavage studies, the conversion of related lignin model compounds and the formation of products are monitored using HPLC. nih.gov For instance, the analysis of reaction products from 2-phenoxy-1-phenylethanol, a structurally similar compound, utilizes HPLC to quantify the yield of target aromatic monomers like acetophenone (B1666503) and phenol. acs.org While specific retention times for this compound are method-dependent, typical analyses would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a gradient elution to ensure adequate separation of the starting material from its potential products. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Lignin Model Compound Analysis

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile/Water mixtureElutes compounds from the column.
DetectionUV Detector (e.g., 254 nm)Detects aromatic compounds.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation.

Gas-Liquid Chromatography (GLC) and Derivatization for Enhanced Analysis

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. However, due to the presence of two polar hydroxyl (-OH) groups, the compound has low volatility and may exhibit poor peak shape. To overcome this, derivatization is often employed. The hydroxyl groups are converted into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, prior to analysis. This process improves chromatographic resolution and provides clearer mass spectra.

Research on the reductive cleavage of aryl C-O bonds has utilized GC and GC-MS to analyze reaction products. researchgate.net In one such study, the analysis of a reaction involving a related compound used a temperature program starting at 80°C, holding for 4 minutes, then ramping up to 180°C and holding for 3 minutes, with an injector temperature of 250°C. researchgate.net Such conditions, or similar ones, would be suitable for analyzing the derivatized form of this compound.

Table 2: Representative GC Conditions for Lignin Model Compound Analysis

ParameterTypical ConditionPurpose
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility by silylating hydroxyl groups.
ColumnCapillary column (e.g., DB-5ms)Provides high-resolution separation.
Carrier GasHelium or ArgonTransports the sample through the column.
Temperature ProgramInitial hold, ramp to final temperatureSeparates compounds based on boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Provides quantitative and structural information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for its key structural features. The presence of the hydroxyl (-OH) groups is confirmed by a characteristic broad absorption band around 3400 cm⁻¹. The ether linkage (C-O-C), which connects the phenoxy group to the propane backbone, is identified by a strong absorption peak at approximately 1250 cm⁻¹. Additionally, peaks corresponding to aromatic C-H and C=C stretching vibrations will be present, confirming the existence of the phenyl ring.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H StretchHydroxyl (Alcohol)
3100-3000C-H StretchAromatic Ring
~2900C-H StretchAliphatic Chain
~1600, ~1490C=C StretchAromatic Ring
~1250C-O-C StretchAryl Ether

X-ray Single Crystal Diffraction for Solid-State Structure Determination

An analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonds involving the diol functional groups, which govern the solid-state properties of the compound. Characterization of materials used in photocatalysis studies, which sometimes include this compound, often involves powder X-ray diffraction (XRD) to determine the crystal phase and structure of the catalysts themselves. acs.orgacs.org

Computational Chemistry and Molecular Modeling Studies of 2 Phenoxy 1 Phenylpropane 1,3 Diol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing medium-sized organic molecules like 2-Phenoxy-1-phenylpropane-1,3-diol.

Once the geometry is optimized, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. These calculations yield valuable information such as:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the hydroxyl and ether groups, and electron-poor regions (electrophilic sites).

Partial Atomic Charges: These calculations assign a numerical charge to each atom, quantifying the effects of electronegativity and resonance within the molecule.

Table 1: Illustrative Structural and Electronic Parameters from a Hypothetical DFT Calculation on this compound (Note: The following values are for illustrative purposes to show what would be calculated and are not from published experimental or computational results.)

ParameterDescriptionIllustrative Value
C-O-C Angle (Ether)The angle of the ether linkage.118.5°
O-H Bond LengthThe length of the hydroxyl group bonds.0.97 Å
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.8 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO.5.7 eV

Bond Dissociation Enthalpies (BDEs) and Energetic Profiles

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. Calculating BDEs is a key application of DFT for assessing the thermal stability of a molecule and predicting its likely fragmentation pathways. The calculation involves finding the difference between the sum of the enthalpies of the resulting radicals and the enthalpy of the parent molecule. pan.olsztyn.pl

For this compound, several bonds are of chemical interest for BDE calculations:

O-H Bonds: The BDE of the two hydroxyl groups is fundamental to understanding potential antioxidant activity, as this process often involves hydrogen atom transfer. pan.olsztyn.plnist.gov

C-C Backbone Bonds: The BDEs of the C1-C2 and C2-C3 bonds in the propane (B168953) chain reveal the weakest points in the carbon skeleton.

DFT methods, such as B3LYP, have been shown to be reliable for predicting BDEs, with deviations from experimental values often being within a few kcal/mol. pan.olsztyn.pl

Table 2: Key Bonds in this compound for BDE Analysis (Note: Values are not provided as they are not available in the searched literature.)

Bond of InterestDescriptionSignificance
R-OH Hydroxyl group hydrogenRelates to antioxidant potential and proton transfer reactions.
Phenyl-O–CAryl ether C-O bondDetermines the stability of the phenoxy substituent.
Cα–CβPropane backbone C-C bondImportant for understanding thermal degradation pathways.

Reaction Pathway Elucidation and Energy Barrier Calculations

Computational modeling is instrumental in mapping out the entire course of a chemical reaction, from reactants to products, providing a level of detail that is experimentally challenging to capture.

Understanding a chemical reaction mechanism requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Locating this first-order saddle point on the potential energy surface is a critical task in computational chemistry. mdpi.com For any proposed reaction involving this compound, such as its synthesis, degradation, or metabolic transformation, TS analysis would be essential.

The process involves optimizing an initial guess of the TS structure. A successful TS calculation is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the shrinking of a bond being formed). mdpi.com The elucidation of TS structures is fundamental to understanding reaction mechanisms and exploring potential reaction networks. nih.gov

Once the optimized structures of the reactants, transition states, and products are known, key kinetic and thermodynamic parameters for the reaction can be predicted. mdpi.com

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). According to transition state theory, a higher activation energy corresponds to a slower reaction rate.

These predictions allow for a quantitative comparison of different potential reaction pathways, identifying the most likely mechanism under given conditions.

Table 3: Hypothetical Energetic Profile for a Reaction of this compound (Note: This table illustrates the type of data generated from reaction pathway calculations. Values are hypothetical.)

ParameterReactantsTransition State (TS)Products
Relative Enthalpy (ΔH, kcal/mol)0.0+25.0-15.0
Relative Gibbs Free Energy (ΔG, kcal/mol)0.0+28.5-12.0

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. arkat-usa.orgfrontiersin.org Although no specific QSAR model for this compound was identified, the methodology provides a framework for how its activity could be predicted.

A QSAR study would involve several key steps:

Data Set Compilation: A collection of molecules structurally related to this compound, with experimentally measured biological activity (e.g., anti-inflammatory, antioxidant), would be assembled. mdpi.com This set is typically divided into a training set for model development and a test set for validation. arkat-usa.org

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors encode different aspects of the chemical structure, including:

Topological Descriptors: Describe atomic connectivity and molecular shape (e.g., Kier shape indices). arkat-usa.orgresearchgate.net

Electronic Descriptors: Quantify charge distribution, polarity, and polarizability.

3D Descriptors: Depend on the 3D conformation of the molecule (e.g., 3D-MoRSE descriptors). nih.gov

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed activity. frontiersin.org The model's predictive power is rigorously assessed using techniques like "leave-one-out" cross-validation (to generate a q² value) and prediction on the external test set (to generate an R² value). arkat-usa.orgresearchgate.net A robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds.

Table 4: Example of Molecular Descriptor Classes for QSAR Modeling

Descriptor ClassExamplesInformation Encoded
1D DescriptorsMolecular Weight, Atom CountsBasic composition and size.
2D DescriptorsTopological Indices, Polar Surface AreaMolecular branching, shape, and polarity based on the 2D graph.
3D Descriptors3D-MoRSE, WHIMInformation from the 3D conformation of the molecule.
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability.

Development and Validation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from its chemical structure and are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) models. The process involves calculating a wide range of descriptors that encode topological, geometrical, electronic, and constitutional information about the molecule.

For this compound, a variety of molecular descriptors can be computationally generated. These descriptors provide a quantitative representation of the molecule's structural features. Public databases such as PubChem provide a preliminary set of computed properties that serve as a starting point for more in-depth computational analysis. nih.gov

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Weight 244.28 g/mol Computed by PubChem
XLogP3 2.1 Computed by XLogP3
Hydrogen Bond Donor Count 2 Computed by Cactvs
Hydrogen Bond Acceptor Count 3 Computed by Cactvs
Rotatable Bond Count 5 Computed by Cactvs
Exact Mass 244.109944 g/mol Computed by PubChem
Topological Polar Surface Area 49.7 Ų Computed by Cactvs
Heavy Atom Count 18 Computed by PubChem
Complexity 220 Computed by Cactvs

This data is based on computational predictions and has not been experimentally verified. nih.gov

The validation of these descriptors is a critical step to ensure the reliability of any subsequent QSAR model. This process typically involves assessing the stability of the descriptors and their relevance to the biological activity or chemical property being modeled.

Predictive Capabilities of QSAR Models for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical reactivity of compounds based on their molecular structures, as represented by molecular descriptors. mdpi.com The development of a robust QSAR model can significantly reduce the need for extensive experimental testing. mdpi.com

While specific QSAR models for the chemical reactivity of this compound are not readily found in the literature, the principles of QSAR can be applied to predict its behavior. For instance, a QSAR model could be developed to predict its reactivity in various chemical reactions by correlating its structural descriptors with experimentally determined reaction rates of a series of related compounds. Studies on other classes of compounds, such as 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, have demonstrated the utility of both linear and non-linear QSAR models in predicting biological activity. frontiersin.org A study on eugenol (B1671780) derivatives also highlights the use of QSAR to predict antioxidant activity based on computed molecular descriptors. tiikmpublishing.com For a compound like this compound, a QSAR model for reactivity could incorporate descriptors related to its electronic properties (e.g., HOMO and LUMO energies), steric factors, and potential for hydrogen bonding. The predictive power of such a model would be contingent on the quality and diversity of the training data set of structurally similar molecules. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. biointerfaceresearch.comsemanticscholar.org

In the absence of specific molecular docking studies for this compound, we can infer its potential interactions based on its structural features. The presence of hydroxyl groups and a phenoxy moiety suggests that it can participate in hydrogen bonding and hydrophobic interactions, respectively. A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity.

For example, studies on phenoxyacetanilide derivatives have successfully used molecular docking to predict their binding to the COX-2 enzyme, with the results correlating well with in vivo anti-inflammatory activity. semanticscholar.org Similarly, docking studies on bioactive compounds from natural products have helped to elucidate their mechanisms of action by identifying key interactions with protein targets. mdpi.com A hypothetical docking study of this compound against a relevant biological target would provide valuable insights into its potential pharmacological effects. The binding energy and the specific amino acid residues involved in the interaction would be key outputs of such a simulation.

Table 2: Illustrative Docking Scores of Related Compound Classes against Specific Targets

Compound Class Target Protein Range of Docking Scores (kcal/mol) Reference
Phenoxyacetanilide derivatives COX-2 -8.5 to -8.9 semanticscholar.org
Fructose Prostaglandin G/H synthase 2 -6.0 mdpi.com
Fructose Cellular tumor antigen p53 -5.1 mdpi.com
Glucose Glucokinase chain A -6.3 mdpi.com

This table is for illustrative purposes to show typical docking score ranges for similar functionalities and is not direct data for this compound.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of these different conformations can have a significant impact on the molecule's physical properties and biological activity.

For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformations are possible. Computational methods such as molecular mechanics and quantum mechanics can be used to determine the relative energies of these conformations and identify the most stable ones. A study on the conformational behavior of phenylglycines and hydroxyphenylglycines highlighted the use of quantum mechanical and molecular dynamics approaches to understand their stable conformations. nih.gov Another study on 1,3-propanediol (B51772) in an aqueous environment used molecular dynamics simulations to determine the ratios and lifetimes of all its conformations. nih.gov

Structure Activity Relationship Sar Studies of 2 Phenoxy 1 Phenylpropane 1,3 Diol Analogues

Systematic Modification of the Phenoxy and Phenyl Moieties and Their Influence on Activity

The two aromatic rings—the phenyl group and the phenoxy group—are primary targets for modification in SAR studies. The introduction of various substituents can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its reactivity and interactions.

The reactivity of the aromatic rings in 2-Phenoxy-1-phenylpropane-1,3-diol analogues is significantly influenced by the nature of the substituents attached to them. These effects can be broadly categorized as inductive and resonance effects, which in turn impact the mechanisms and rates of reactions such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (S_N_Ar). libretexts.orgunam.mx

Inductive Effects: Most substituents, being more electronegative than hydrogen, exert an electron-withdrawing inductive effect through the sigma bond, which deactivates the aromatic ring towards electrophilic attack. libretexts.orgmsu.edu Conversely, alkyl groups are weakly electron-donating, activating the ring.

Resonance Effects: Substituents with non-bonding electron pairs (like -OH, -OR, -NH₂) can donate electron density to the aromatic ring via p-π conjugation. libretexts.orgunam.mx This powerful electron-donating resonance effect strongly activates the ring for EAS, often overriding a contrary inductive effect. msu.edu In contrast, groups with multiple bonds to electronegative atoms (like -NO₂, -CN, -C=O) withdraw electrons from the ring through resonance, strongly deactivating it. libretexts.org

In the context of S_N_Ar reactions, the presence of strong electron-withdrawing groups at positions ortho and para to the leaving group is crucial. researchgate.netmsu.edu These groups stabilize the negatively charged intermediate (a Meisenheimer complex), thereby accelerating the reaction rate. nih.gov For instance, a nitro group substituent on the phenyl or phenoxy ring would make the compound more susceptible to nucleophilic attack. researchgate.netmsu.edu

The table below summarizes the general effects of common substituent types on the reactivity of the aromatic rings.

Substituent TypeInductive EffectResonance EffectOverall Effect on EAS Reactivity
Alkyl (-R) Weakly DonatingNoneActivating
Hydroxy (-OH), Alkoxy (-OR) WithdrawingStrongly DonatingStrongly Activating
Halogens (-F, -Cl, -Br, -I) WithdrawingWeakly DonatingDeactivating
Nitro (-NO₂), Cyano (-CN) Strongly WithdrawingStrongly WithdrawingStrongly Deactivating
Carbonyl (-CHO, -COR) WithdrawingWithdrawingDeactivating

This table presents generalized effects which can be applied to the phenyl and phenoxy rings of this compound analogues.

Beyond simply activating or deactivating the ring, substituents dictate the regioselectivity of electrophilic substitution reactions by directing incoming electrophiles to specific positions. msu.edu

Ortho, Para-Directors: Activating groups (like -OR, -OH, -R) and halogens direct new substituents to the ortho and para positions. msu.edu This is because the carbocation intermediate formed during the reaction is most stabilized by resonance when the attack occurs at these sites. msu.edu For the phenoxy moiety, the oxygen atom's lone pairs strongly direct incoming groups to the ortho and para positions. byjus.com

Meta-Directors: Deactivating groups (like -NO₂, -CN, -SO₃H, -C=O) direct incoming substituents to the meta position. msu.edu These groups destabilize the intermediates for ortho and para attack more than they do for meta attack, making the meta pathway the least unfavorable. msu.edu

Therefore, the placement of a substituent on either the phenyl or phenoxy ring of an analogue will predetermine the location of any further substitutions, profoundly affecting the final structure and its chemical properties. msu.edu For example, nitrating an analogue with a hydroxyl group on the phenyl ring would primarily yield ortho- and para-nitro substituted products.

Stereochemical Influence on Molecular Interactions

The core structure of this compound contains chiral centers, meaning different stereoisomers (enantiomers and diastereomers) can exist. The specific three-dimensional arrangement of the atoms is critical, as biological systems like enzymes and receptors are often highly stereoselective.

Research on related compounds underscores the importance of stereochemistry. For example, the enzymatic hydrolysis of (R)-phenyl glycidyl (B131873) ether is stereospecific, yielding (R)-3-phenoxy-1,2-propanediol with a high enantiomeric excess of 96.3%. nih.gov This demonstrates that enzymes can distinguish between enantiomers of a closely related precursor. Similarly, studies on 1-phenyl-1,2-propanediol distinguish between different stereoisomers, such as the (1R,2S) form, highlighting the focus on specific spatial arrangements in research. medchemexpress.com These findings strongly suggest that the biological or chemical activity of different stereoisomers of this compound would vary significantly due to differential fits with molecular targets.

Diol Functional Group Modification and its Role in Modulating Activity

The 1,3-diol functional group is a key feature of the molecule, contributing significantly to its polarity and its ability to act as both a hydrogen bond donor and acceptor. These interactions are often crucial for a molecule's solubility, metabolic profile, and binding to biological targets.

Modification of one or both hydroxyl groups would have a profound impact on the compound's activity:

Esterification or Etherification: Converting the hydroxyl groups to esters or ethers would reduce polarity and eliminate their hydrogen bond donating capability. This could alter the molecule's ability to cross cell membranes and change its binding mode with target proteins.

Oxidation: Oxidation of the primary or secondary alcohols to aldehydes, ketones, or carboxylic acids would introduce new functionalities with different electronic and steric properties, leading to a complete change in chemical behavior and biological activity.

Replacement: Replacing the hydroxyl groups with other functional groups, such as amines or thiols, would create new analogues with distinct chemical properties and potential activities. Studies on related compounds like 3-phenylpropane-1,2-diamine (B1211460) show that replacing hydroxyls with amino groups can lead to potent inhibitors of enzymes like aminopeptidase (B13392206) N. nih.gov

Integration of Computational Approaches (e.g., QSAR) in SAR Analysis

Computational chemistry provides powerful tools for predicting and explaining the SAR of this compound analogues, complementing experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate variations in a molecule's structure with changes in its activity. For analogues of this compound, QSAR could be used to predict the activity of unsynthesized derivatives based on calculated physicochemical descriptors.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate electronic structure and predict reaction mechanisms and selectivity. nih.govmdpi.com For example, DFT calculations on the nucleophilic substitution of phenoxide onto fluoroaromatic rings have shown that reaction sites can be accurately predicted by analyzing the energies of the transition states. mdpi.com Such studies revealed that the most likely substitution site is often determined by kinetic factors (the energy of the transition state) rather than thermodynamic stability of the product. mdpi.com This approach could be directly applied to predict the outcomes of substitution reactions on the phenyl and phenoxy rings of the title compound. Furthermore, DFT helps in understanding how substituents influence reactivity by correlating activation energy barriers with various electronic parameters. nih.gov

The table below outlines some computational methods and their applications in the SAR analysis of related aromatic compounds.

Computational MethodApplication in SAR AnalysisRelevant Findings from Literature
Density Functional Theory (DFT) Predicting reaction mechanisms and site selectivity; calculating activation energies.Used to predict the site of phenoxide substitution on perfluorodiazines, showing the importance of transition state stability. mdpi.com Correlated Gibbs free energy barriers with electrophilicity parameters in the S_N_Ar of thiophenes. nih.gov
Molecular Electrostatic Potential (MEP) Visualizing electron-rich and electron-poor regions of a molecule to predict sites of electrophilic or nucleophilic attack.Used to describe the effects of substituents on aromatic reactivity, showing strong donation from -OH groups. unam.mx
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing chemical bonds and atomic interactions within a molecule.Can be used to analyze the nature of interactions in transition states.

This table illustrates how computational tools can be applied to the SAR of this compound analogues based on studies of similar systems.

Investigations into Biological Interactions and Mechanisms of 2 Phenoxy 1 Phenylpropane 1,3 Diol in Academic Contexts

In Vitro Cellular and Biochemical Interaction Analyses

Currently, there is a notable absence of dedicated peer-reviewed studies detailing the in vitro cellular and biochemical interactions of 2-phenoxy-1-phenylpropane-1,3-diol in biological systems. While this compound is commercially available and used in various chemical research contexts sigmaaldrich.comsigmaaldrich.com, its effects on cell lines, including potential cytotoxicity, proliferation, or specific biochemical assays, have not been extensively reported in academic literature. Its structural similarity to other phenolic compounds suggests potential biological activity, but specific data from cellular studies are not available in the public domain.

Mechanistic Studies of Biological Action

Detailed mechanistic studies to elucidate the biological action of this compound are scarce. The existing research where this compound is mentioned is primarily focused on its chemical reactivity and degradation pathways under non-biological conditions.

Electron Transfer and Free Radical Scavenging Mechanisms

Modulation of Specific Cellular Signaling Pathways

There is no specific information available in peer-reviewed academic literature regarding the modulation of cellular signaling pathways by this compound. While compounds with phenolic structures are known to interact with various signaling cascades, dedicated studies to identify which, if any, pathways are affected by this particular compound have not been published. Research on related compounds sometimes alludes to potential interactions with pathways involved in inflammation or cell growth, but direct evidence for this compound is lacking.

Future Research Directions for 2 Phenoxy 1 Phenylpropane 1,3 Diol

Exploration of Novel Catalytic and Green Synthetic Pathways

Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for synthesizing 2-Phenoxy-1-phenylpropane-1,3-diol. A significant area of exploration will be the application of novel catalytic systems. The use of biocatalysts, such as engineered enzymes, could offer highly selective and efficient synthetic routes under mild reaction conditions. Additionally, the investigation of heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized nanoparticles, could lead to easily recoverable and reusable catalytic systems, minimizing waste and production costs.

A strong emphasis on "green" chemistry principles is anticipated. This includes the use of renewable starting materials, solvent-free reaction conditions or the use of greener solvents like supercritical fluids or ionic liquids, and energy-efficient processes such as microwave-assisted or flow chemistry syntheses. The development of one-pot or tandem reactions that reduce the number of synthetic steps, and consequently the amount of waste generated, will also be a key research focus.

Table 1: Potential Green Synthesis Strategies for this compound

StrategyCatalyst/ReagentPotential Advantages
BiocatalysisLipases, OxidoreductasesHigh stereoselectivity, mild conditions, biodegradable catalysts
Heterogeneous CatalysisZeolites, Supported metal catalystsCatalyst reusability, simplified purification, continuous flow potential
Microwave-Assisted SynthesisN/AReduced reaction times, increased yields, energy efficiency
Flow ChemistryVariousPrecise control over reaction parameters, improved safety, scalability

Advanced Mechanistic Investigations using Isotopic Labeling and Time-Resolved Spectroscopy

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Isotopic labeling studies are a powerful tool for this purpose. By selectively replacing atoms such as hydrogen, carbon, or oxygen with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can trace the pathways of these atoms throughout a reaction. wikipedia.org This can provide definitive evidence for proposed intermediates and transition states, clarifying complex reaction mechanisms. wikipedia.org

Time-resolved spectroscopy techniques, operating on picosecond to femtosecond timescales, offer the ability to directly observe the transient species that are formed and consumed during a chemical reaction. wikipedia.org Techniques such as transient absorption and time-resolved infrared spectroscopy can provide invaluable data on the kinetics and dynamics of the elementary steps of a reaction, offering a real-time view of the chemical transformation. wikipedia.orgphotoscience.pl

Development of Integrated Computational and Experimental Approaches for Reaction Prediction

The integration of computational chemistry with experimental work is poised to accelerate the discovery and optimization of reactions involving this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This computational insight can guide the design of experiments, helping to identify the most promising reaction conditions and catalysts.

Machine learning and artificial intelligence are also emerging as powerful tools for reaction prediction. By training algorithms on large datasets of known chemical reactions, it may become possible to predict the outcomes of new reactions with a high degree of accuracy. This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Expanding the Scope of Derivatization for Functional Material Design Principles

The two hydroxyl groups and the aromatic rings of this compound provide multiple sites for chemical modification, opening up a vast landscape for the creation of new functional materials. Future research will likely explore a wide range of derivatization reactions to tailor the properties of this molecule for specific applications.

For instance, esterification or etherification of the hydroxyl groups could be used to introduce new functional groups, altering the compound's solubility, reactivity, and thermal stability. These diols can serve as monomers for the synthesis of novel polymers, such as polyesters and polyurethanes, with unique properties conferred by the pendent phenyl and phenoxy groups. wikipedia.orgrsc.org The aromatic rings can also be functionalized through electrophilic substitution reactions, allowing for the attachment of a variety of substituents that can tune the electronic and optical properties of the molecule.

Table 2: Potential Derivatization Strategies and Applications

Derivatization ReactionFunctional Group IntroducedPotential Application
EsterificationEsterPlasticizers, Lubricants, Polymer building blocks
EtherificationEtherSurfactants, Phase-transfer catalysts
PolymerizationPolyester, PolyurethaneHigh-performance plastics, Coatings, Adhesives
Aromatic SubstitutionNitro, Halogen, etc.Precursors for further synthesis, Optoelectronic materials

Deeper Understanding of Molecular-Level Biological Interaction Profiles

The structural motifs present in this compound, particularly the aryl ether linkage and the 1,3-diol system, are found in a variety of biologically active molecules. This suggests that the compound and its derivatives may exhibit interesting biological activities. Future research in this area will focus on elucidating the molecular-level interactions of these compounds with biological targets.

Molecular modeling and docking studies can be used to predict the binding of this compound and its analogs to the active sites of enzymes and receptors. These computational predictions can then be validated through in vitro biochemical and biophysical assays. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about how these molecules interact with their biological targets, guiding the design of more potent and selective therapeutic agents. A deeper understanding of these interactions could lead to the development of new drugs for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 2-Phenoxy-1-phenylpropane-1,3-diol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a base-catalyzed reaction between phenol derivatives and diol intermediates (e.g., 1-phenylpropane-1,3-diol) under anhydrous conditions is common. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reactivity and side-product formation.
  • Catalyst: Use triethylamine (Et₃N) or NaOH to deprotonate phenolic hydroxyl groups .
  • Solvent: Toluene or THF ensures solubility while minimizing hydrolysis .
    AI-powered retrosynthetic tools (e.g., Reaxys, Pistachio) can predict alternative routes, such as using protecting groups for regioselective phenoxy substitution .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for phenyl groups) and diol protons (δ 3.5–4.5 ppm). Coupling patterns distinguish between 1,2- and 1,3-diol configurations.
  • IR: Peaks at ~3400 cm⁻¹ (O-H stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • Mass Spectrometry: Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 244.27 g/mol for C₁₅H₁₆O₃). Compare with PubChem data for validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The phenoxy group’s electron-withdrawing nature and steric bulk from the phenyl ring can hinder nucleophilic attack. Strategies include:

  • Substituent Modification: Introducing electron-donating groups (e.g., methoxy) on the phenyl ring enhances reactivity in SN2 reactions .
  • Catalyst Design: Use Pd-based catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance during Suzuki-Miyaura coupling .
    Controlled experiments with varying substituents (e.g., 2-methoxyphenoxy vs. 4-fluorophenoxy) can quantify these effects .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., cytotoxicity vs. inertness) may arise from impurities or assay conditions. Mitigation strategies:

  • Purity Control: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
  • Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) in triplicate.
  • Cell Line Validation: Compare results in multiple cell lines (e.g., prostate cancer PC3 vs. non-cancerous HEK293) .
    Statistical tools like ANOVA can identify significant outliers .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate degradation pathways (e.g., hydrolysis of ether bonds) at different pH levels (2–12) and temperatures (25–100°C).
  • DFT Calculations: Estimate activation energies for bond cleavage using software like Gaussian or ORCA. Compare with experimental TGA/DSC data .
  • Validation: Accelerated stability studies (40°C/75% RH for 6 months) correlate computational predictions with empirical degradation rates .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

Analysis: Divergent solubility data (e.g., in DMSO vs. ethanol) often stem from:

  • Polymorphism: Crystalline vs. amorphous forms exhibit different solubilities. Use XRPD to characterize solid-state forms .
  • Measurement Conditions: Standardize protocols (e.g., shake-flask method at 25°C) .
  • Impurities: Residual solvents (e.g., toluene) or unreacted precursors alter solubility. GC-MS can detect contaminants .

Experimental Design Recommendations

Q. What factorial design approaches optimize the synthesis and purification of this compound?

Methodological Answer: A 2³ factorial design can optimize three critical factors:

  • Factor A: Reaction temperature (60°C vs. 80°C).
  • Factor B: Catalyst loading (1 mol% vs. 5 mol%).
  • Factor C: Solvent polarity (toluene vs. THF).
    Response variables include yield, purity, and reaction time. ANOVA identifies significant interactions, reducing experimental runs by 50% .

Toxicity and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste .
  • Emergency Contact: Consult SDS and local regulations (e.g., EPA guidelines) for disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.